Fmoc-orn(Z)-OH

Overview

Description

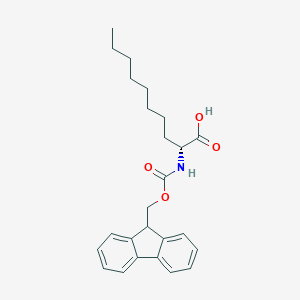

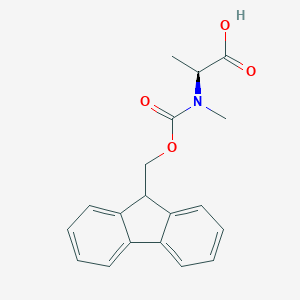

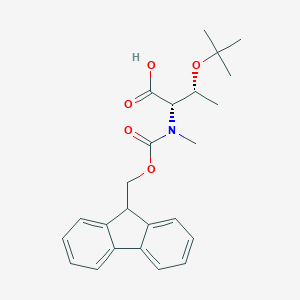

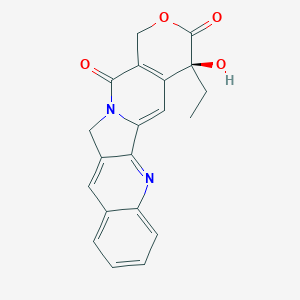

“Fmoc-orn(Z)-OH” is a chemical compound with the IUPAC name (2S)-5- { [ (benzyloxy)carbonyl]amino}-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid . It is used as an intermediate in the synthesis of various peptides and proteins .

Synthesis Analysis

The synthesis of “Fmoc-orn(Z)-OH” involves the reaction of Fmoc-Orn(Boc)-OH with various amino acids . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis

The “Fmoc-orn(Z)-OH” molecule contains a total of 67 bonds. There are 39 non-H bonds, 21 multiple bonds, 12 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-orn(Z)-OH” are complex and involve several competing reactions. The goal of these reactions is to separate the peptide from the support while removing the protecting groups from the side-chains . New reactions show the compatibility of the Fmoc protecting group with moderately basic reaction conditions .Physical And Chemical Properties Analysis

“Fmoc-orn(Z)-OH” is a white to off-white powder . It has a molecular weight of 488.54 . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications

Inducing β-Sheet Folding in Peptides : A study introduced an amino acid, Orn(i-PrCO-Hao), that readily incorporates into peptides, inducing them to fold into β-sheetlike structures. This amino acid is used in peptide synthesis as its Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH. It behaves like a regular amino acid in peptide synthesis and can be incorporated into peptides through standard automated Fmoc solid-phase peptide synthesis (Nowick et al., 2002).

Antibacterial Composite Materials : The rapid advancement of peptide- and amino-acid-based nanotechnology has led to the development of biomedical materials using Fmoc-decorated self-assembling building blocks. These materials, including those formed by Fmoc-pentafluoro-l-phenylalanine-OH, exhibit antibacterial capabilities and substantial effects on bacterial morphology (Schnaider et al., 2019).

Microwave Irradiation Synthesis : Research on the synthesis of Nδ-protective ornithine under microwave irradiation includes the use of Fmoc among other protective groups. This method is environmentally friendly and convenient with better product yield and purity (Ling, 2011).

Peptide Ligation and Synthesis : A study on peptide ligation using azido-protected peptides via the thioester method involved the synthesis of azido-protected Fmoc–Lys–OH, demonstrating its utility in ordinary Fmoc-based solid-phase peptide synthesis (Katayama et al., 2008).

Supramolecular Gels and Biomedical Applications : Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, are used in the creation of supramolecular hydrogels with applications in the biomedical field. These hydrogels show antimicrobial activity and are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).

Synthesis of Nanostructured Hydrogels : Enzymatic dephosphorylation of Fmoc-tyrosine leads to the self-assembly of hydrogels, which have tunable mechanical properties and potential applications in three-dimensional cell culture (Thornton et al., 2009).

Mechanism of Action

Target of Action

Fmoc-orn(Z)-OH, a derivative of the amino acid ornithine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The role of Fmoc-orn(Z)-OH is to add the ornithine residue to the growing peptide chain in a controlled manner .

Mode of Action

The mode of action of Fmoc-orn(Z)-OH involves its interaction with the peptide chain during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amino group of the ornithine residue. This allows for the selective addition of the ornithine residue to the peptide chain. Once the ornithine residue has been added, the Fmoc group is removed, revealing the amino group and allowing the next amino acid to be added .

Biochemical Pathways

The peptides that are synthesized using fmoc-orn(z)-oh can have various biological activities and can interact with numerous biochemical pathways depending on their sequence and structure .

Pharmacokinetics

These properties will depend on the specific structure and composition of the peptide .

Result of Action

The primary result of the action of Fmoc-orn(Z)-OH is the addition of an ornithine residue to a growing peptide chain during SPPS . This allows for the controlled synthesis of peptides with specific sequences. The synthesized peptides can have various biological activities depending on their specific sequences .

Action Environment

The action of Fmoc-orn(Z)-OH is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, solvent choice, and the presence of other reagents can influence the efficiency of the reaction . It’s also worth noting that the environmental impact of peptide synthesis has been a topic of recent research, with efforts being made to make the process greener .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBAKCWBDLHBLR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566739 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-orn(Z)-OH | |

CAS RN |

138775-07-2 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.